molecular formula C17H11FN2O B7578200 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

カタログ番号 B7578200
分子量: 278.28 g/mol
InChIキー: JSQYPPSIYGUIBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile, also known as KIRA6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. KIRA6 is a selective inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the inflammatory response. The NLRP3 inflammasome has been implicated in a variety of diseases, including Alzheimer's disease, multiple sclerosis, and diabetes.

科学的研究の応用

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications, primarily in the field of inflammation and immunology. The selective inhibition of the NLRP3 inflammasome by this compound has been shown to reduce inflammation in animal models of various diseases, including gout, atherosclerosis, and colitis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

作用機序

3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile selectively inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 to their active forms, which are then secreted and contribute to the inflammatory response. This compound prevents this process by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce the production of IL-1β and IL-18, two cytokines that play a crucial role in the inflammatory response. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage in various diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile is its selectivity for the NLRP3 inflammasome. This allows for more precise targeting of the inflammatory response, potentially reducing the risk of side effects. Another advantage is its small size, which allows for easier delivery to target tissues. However, one limitation of this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

将来の方向性

There are several future directions for the use of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile in scientific research. One potential application is in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, this compound may have potential as a therapeutic agent in the treatment of cancer, as the NLRP3 inflammasome has been implicated in tumor progression. Further research is needed to fully explore the potential therapeutic applications of this compound.

合成法

The synthesis of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile was first reported in 2016 by researchers at the University of Tokyo. The synthesis involves a series of chemical reactions starting with commercially available starting materials. The final product is obtained through a palladium-catalyzed coupling reaction, followed by a purification step using flash column chromatography. The yield of the synthesis is reported to be around 40%.

特性

IUPAC Name

3-fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-15-9-12(10-19)5-6-14(15)11-20-16-4-2-1-3-13(16)7-8-17(20)21/h1-9H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQYPPSIYGUIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。